

# [1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS number and identifiers

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## Compound of Interest

Compound Name: [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Cat. No.: B1282533

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## An In-Depth Technical Guide to [1,1'-Bi(cyclopropane)]-1-carboxylic acid

This technical guide provides a comprehensive overview of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. It covers essential identifiers, physicochemical properties, and detailed experimental methodologies.

## Chemical Identifiers and Properties

**[1,1'-Bi(cyclopropane)]-1-carboxylic acid** is a niche chemical compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Its rigid, spirocyclic core offers a unique three-dimensional structure.

Table 1: Identifiers for **[1,1'-Bi(cyclopropane)]-1-carboxylic acid**

Identifier Type	Value
CAS Number	60629-92-7[1][2][3]
IUPAC Name	[1,1'-bi(cyclopropane)]-1-carboxylic acid[1][2]
Synonyms	1-Cyclopropylcyclopropane-1-carboxylic acid, 1,1-Dicyclopropanecarboxylic acid[2][3]
Molecular Formula	C7H10O2[1][2][3][4]
MDL Number	MFCD08704251[1][4]
InChI Key	XYVCFEDFMLOASQ-UHFFFAOYSA-N[2][3]
SMILES	<chem>O=C(O)C1(C2CC2)CC1</chem> [1][2]

Table 2: Physicochemical Data

Property	Value
Molecular Weight	126.15 g/mol (126.16 also reported)[1][3]
Purity	Typically available at ≥97%[1]
GHS Hazard Codes	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

## Experimental Protocols

While specific synthesis procedures for **[1,1'-Bi(cyclopropane)]-1-carboxylic acid** are not extensively published, a general and robust method can be adapted from well-established protocols for similar cyclopropane structures, such as cyclopropane-1,1-dicarboxylic acid.[5][6] The following protocol describes a plausible synthetic route.

### Protocol 2.1: Synthesis via Phase-Transfer Catalysis

This method is adapted from the synthesis of cyclopropane-1,1-dicarboxylic acid, a structurally related compound.[5] It involves the double alkylation of a malonic ester derivative with 1,2-

dibromoethane under phase-transfer conditions, followed by hydrolysis and decarboxylation.

#### Materials:

- Diethyl malonate
- 1,2-dibromoethane
- Sodium hydroxide (50% aqueous solution)
- Phase-transfer catalyst (e.g., triethylbenzylammonium chloride)
- Concentrated hydrochloric acid
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Brine (saturated NaCl solution)

#### Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide. To this, add the phase-transfer catalyst (e.g., triethylbenzylammonium chloride, 1.0 equivalent based on the malonate).[5]
- **Addition of Reagents:** Prepare a mixture of diethyl malonate (1.0 eq) and 1,2-dibromoethane (1.5 eq). Add this mixture to the vigorously stirred sodium hydroxide/catalyst suspension all at once.[5]
- **Reaction:** Stir the mixture vigorously for 2-3 hours at room temperature. The reaction is often exothermic.
- **Workup and Hydrolysis:** Transfer the reaction mixture to a larger flask, rinsing with water. Cool the mixture to approximately 15°C in an ice bath. Carefully acidify by the dropwise addition of concentrated hydrochloric acid, ensuring the temperature remains between 15-25°C.[5] This step hydrolyzes the diester to the diacid.

- **Extraction:** Transfer the acidified solution to a separatory funnel. Extract the aqueous layer three times with diethyl ether. To improve recovery, saturate the aqueous layer with sodium chloride before performing additional extractions with ether.<sup>[5]</sup>
- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation to yield the crude dicarboxylic acid intermediate.<sup>[5]</sup>
- **Purification:** The resulting solid can be purified by recrystallization. A common method involves dissolving the crude product in a hot solvent like chloroform and then adding a non-solvent like hexanes to induce crystallization.<sup>[5]</sup>

## Protocol 2.2: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

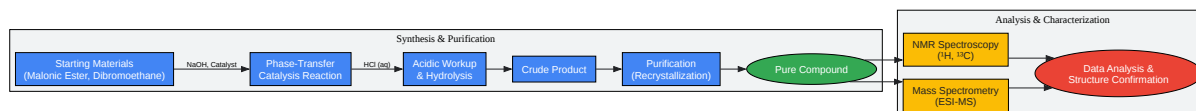
- **<sup>1</sup>H NMR:** Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>). The spectrum is expected to show characteristic multiplets for the cyclopropyl protons.
- **<sup>13</sup>C NMR:** Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. The spectrum should show a peak for the carboxylic acid carbon and distinct signals for the spiro and methylene carbons of the cyclopropane rings.

Mass Spectrometry (MS):

- Utilize techniques such as Electrospray Ionization (ESI) in negative ion mode to observe the deprotonated molecule [M-H]<sup>-</sup>, confirming the molecular weight.

## Synthesis and Analysis Workflow

The logical flow from starting materials to a fully characterized final product is crucial for reproducible research. The following diagram illustrates this standard workflow.



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Figure 1: General workflow for the synthesis and characterization of **[1,1'-Bi(cyclopropane)]-1-carboxylic acid**.

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## References

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